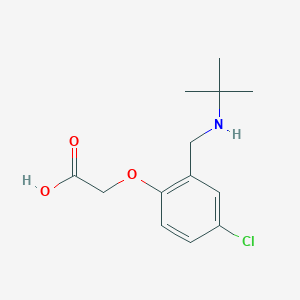
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a chlorophenoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid typically involves multiple steps. One common method starts with the chlorination of phenol to produce 4-chlorophenol. This is followed by the reaction with formaldehyde and tert-butylamine to introduce the tert-butylamino group. The final step involves the reaction with chloroacetic acid to form the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids .
Aplicaciones Científicas De Investigación
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group and the chlorophenoxy moiety play crucial roles in its activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A similar compound with a tert-butyl group and an acetate moiety.
(tert-Butylamino)(oxo)acetic acid: Another related compound with a tert-butylamino group and an oxoacetic acid moiety.
Uniqueness
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is unique due to the presence of both the tert-butylamino group and the chlorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-[2-[(tert-butylamino)methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)18-8-12(16)17/h4-6,15H,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
UIISZZJNRFYHFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


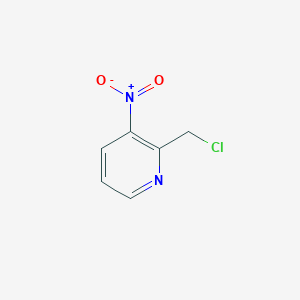

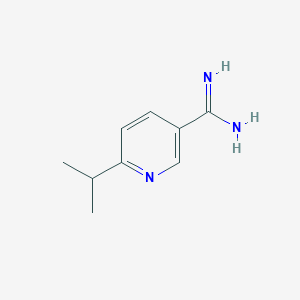
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
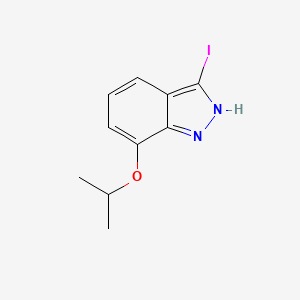
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
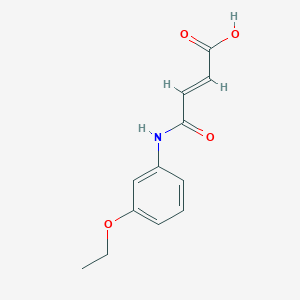

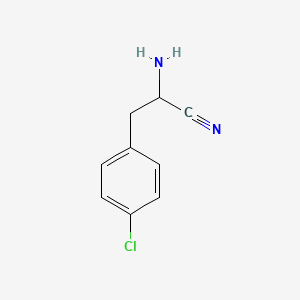
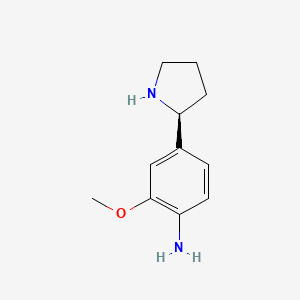
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
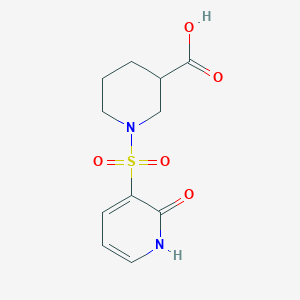
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)
